N-[2-(5-{[(4-methoxyphenoxy)acetyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide
Description
N-(2-{5-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core, a furan ring, and a methoxyphenoxy group
Properties
Molecular Formula |
C24H24N4O5 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[2-[5-[[2-(4-methoxyphenoxy)acetyl]amino]-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H24N4O5/c1-28-20-10-5-16(26-23(29)15-33-18-8-6-17(31-2)7-9-18)14-19(20)27-22(28)11-12-25-24(30)21-4-3-13-32-21/h3-10,13-14H,11-12,15H2,1-2H3,(H,25,30)(H,26,29) |
InChI Key |
JMYWDVNRKGTIRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)N=C1CCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of amide bonds and other linkages .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-{5-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide groups can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the amide groups can produce corresponding amines .
Scientific Research Applications
N-(2-{5-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2-{5-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodiazole core can bind to various receptors, while the furan ring and methoxyphenoxy group can modulate the compound’s activity. This compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan ring and amide linkage but has an indole core instead of a benzodiazole.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but lacks the benzodiazole and furan rings.
Uniqueness
N-(2-{5-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a benzodiazole core, furan ring, and methoxyphenoxy group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
